Molnupiravir
Molnupiravir
Molnupiravir (development codes MK-4482 and EIDD-2801) is a prodrug of the synthetic nucleoside derivative N4-hydroxycytidine. Activity has been demonstrated against coronaviruses including SARS, MERS, and SARS-CoV-2. Molnupiravir is hydrolyzed in vivo to N4-hydroxycytidine, which is phosphorylated in tissue to the active 5’-triphosphate form, and incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe.
Brand Name:
Vulcanchem
CAS No.:
2349386-89-4
VCID:
VC0559813
InChI:
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1
SMILES:
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O
Molecular Formula:
C13H19N3O7
Molecular Weight:
329.31 g/mol
Molnupiravir
CAS No.: 2349386-89-4
Inhibitors
VCID: VC0559813
Molecular Formula: C13H19N3O7
Molecular Weight: 329.31 g/mol
CAS No. | 2349386-89-4 |
---|---|
Product Name | Molnupiravir |
Molecular Formula | C13H19N3O7 |
Molecular Weight | 329.31 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate |
Standard InChI | InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1 |
Standard InChIKey | HTNPEHXGEKVIHG-QCNRFFRDSA-N |
SMILES | CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O |
Description | Molnupiravir (development codes MK-4482 and EIDD-2801) is a prodrug of the synthetic nucleoside derivative N4-hydroxycytidine. Activity has been demonstrated against coronaviruses including SARS, MERS, and SARS-CoV-2. Molnupiravir is hydrolyzed in vivo to N4-hydroxycytidine, which is phosphorylated in tissue to the active 5’-triphosphate form, and incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe. |
Reference | 1. Sheahan TP, Sims AC, Zhou S, Graham RL, Pruijssers AJ, Agostini ML, Leist SR, Schäfer A, Dinnon KH 3rd, Stevens LJ, Chappell JD, Lu X, Hughes TM, George AS, Hill CS, Montgomery SA, Brown AJ, Bluemling GR, Natchus MG, Saindane M, Kolykhalov AA, Painter G, Harcourt J, Tamin A, Thornburg NJ, Swanstrom R, Denison MR, Baric RS. An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures and multiple coronaviruses in mice. Sci Transl Med. 2020 Apr 29;12(541):eabb5883. doi: 10.1126/scitranslmed.abb5883. Epub 2020 Apr 6. PMID: 32253226; PMCID: PMC7164393. 2. Toots M, Yoon JJ, Hart M, Natchus MG, Painter GR, Plemper RK. Quantitative efficacy paradigms of the influenza clinical drug candidate EIDD-2801 in the ferret model. Transl Res. 2020 Apr;218:16-28. doi: 10.1016/j.trsl.2019.12.002. Epub 2019 Dec 25. PMID: 31945316; PMCID: PMC7568909. 3. Andreou A, Trantza S, Filippou D, Sipsas N, Tsiodras S. COVID-19: The Potential Role of Copper and N-acetylcysteine (NAC) in a Combination of Candidate Antiviral Treatments Against SARS-CoV-2. In Vivo. 2020 Jun;34(3 Suppl):1567-1588. doi: 10.21873/invivo.11946. PMID: 32503814. |
PubChem Compound | 145996610 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume